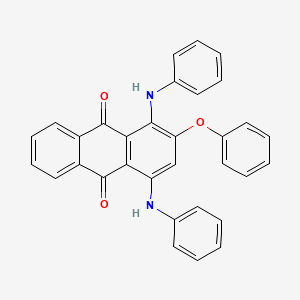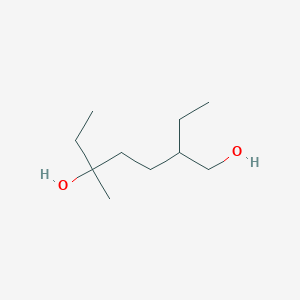![molecular formula C11H8Cl2N2O3 B14337154 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione CAS No. 104907-18-8](/img/structure/B14337154.png)
5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a dichloromethoxyphenyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2,6-dichloro-4-methoxybenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,6-Dichlorophenyl)methylidene]imidazolidine-2,4-dione
- 5-[(4-Methoxyphenyl)methylidene]imidazolidine-2,4-dione
- 5-[(2,6-Dichloro-4-methylphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of both dichloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound for various applications.
Properties
CAS No. |
104907-18-8 |
|---|---|
Molecular Formula |
C11H8Cl2N2O3 |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
5-[(2,6-dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-18-5-2-7(12)6(8(13)3-5)4-9-10(16)15-11(17)14-9/h2-4H,1H3,(H2,14,15,16,17) |
InChI Key |
ZEFHMYLEWHVAAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


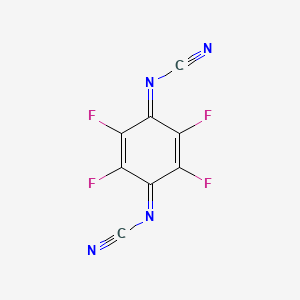
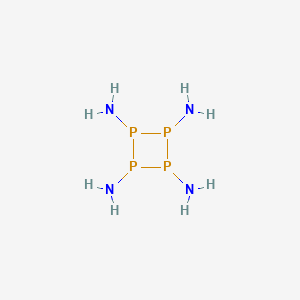
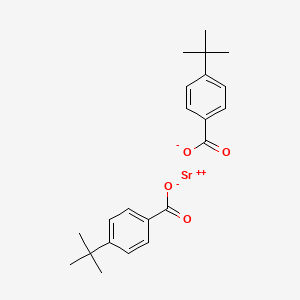
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
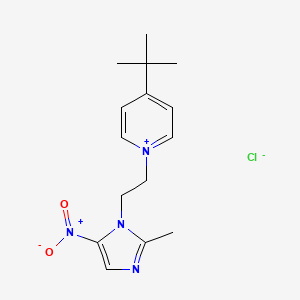

![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)
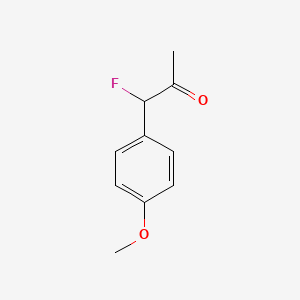
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
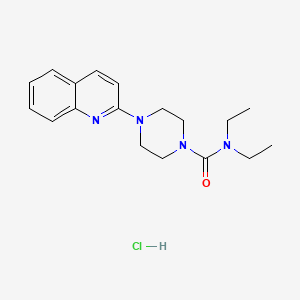
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
